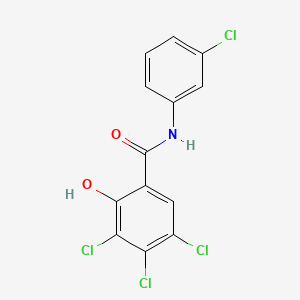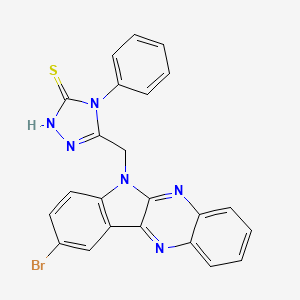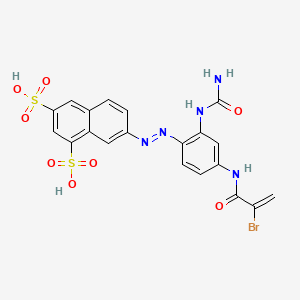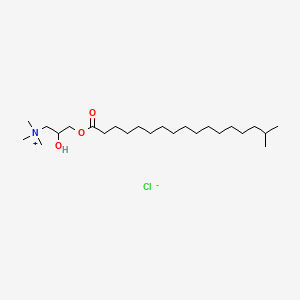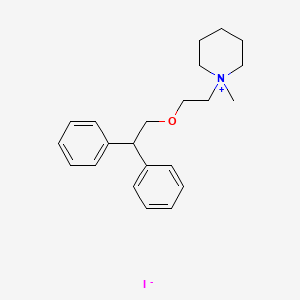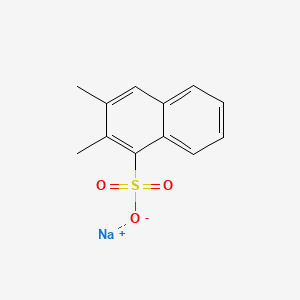
2-Ethyl-4,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,6-dimethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of an ethyl group and two methyl groups attached to a benzene ring, along with a hydroxyl group (-OH). This compound is known for its antiseptic properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-4,6-dimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with ethyl and methyl groups. This process typically uses Friedel-Crafts alkylation, where phenol reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In industrial settings, this compound is produced by the methylation of phenol using methanol. The reaction is carried out at elevated temperatures in the presence of a solid acid catalyst. This method is efficient and widely used due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its antiseptic properties make it useful in biological studies and as a disinfectant.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It is used in the production of resins, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,6-dimethylphenol involves its interaction with microbial cell membranes. The hydroxyl group (-OH) can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This compound also interferes with enzyme activity and protein synthesis within microbial cells, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylphenol: Similar structure but lacks the ethyl group.
4-Ethylphenol: Similar structure but lacks the two methyl groups.
Phenol: The parent compound with only a hydroxyl group attached to the benzene ring.
Uniqueness: 2-Ethyl-4,6-dimethylphenol is unique due to the presence of both ethyl and methyl groups, which enhance its lipophilicity and antimicrobial properties compared to other phenolic compounds .
Eigenschaften
CAS-Nummer |
2219-79-6 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-ethyl-4,6-dimethylphenol |
InChI |
InChI=1S/C10H14O/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6,11H,4H2,1-3H3 |
InChI-Schlüssel |
MXHAHSBTOVFDBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





